Titanium dioxide

Descripción general

Descripción

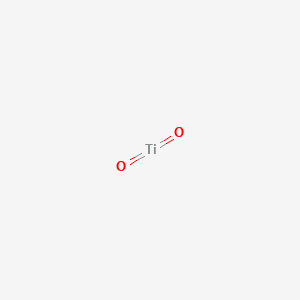

Titanium dioxide (TiO₂) is a white, crystalline solid with the chemical formula TiO₂ and a molecular weight of 79.866 g/mol . It is renowned for its high refractive index (2.6142), which exceeds that of water (1.33) and many other oxides, making it ideal for UV absorption and optical applications . TiO₂ exists in three primary crystal forms: rutile, anatase, and brookite, with rutile being the most thermodynamically stable . Key properties include a melting point of 1800–1843°C, density of 4230 kg/m³, and exceptional stability in biological and environmental systems .

Métodos De Preparación

Titanium dioxide can be synthesized through various methods, including the sol-gel process, chemical vapor deposition, and hydrothermal methods . The two primary industrial production methods are the sulfate process and the chloride process :

Sulfate Process: This method involves treating titanium-rich ores, such as ilmenite, with sulfuric acid to produce titanium sulfate. The solution is then hydrolyzed, and the resulting precipitate is calcined to produce this compound.

Chloride Process: In this method, titanium-rich ores are converted to titanium tetrachloride in a fluidized-bed reactor. The titanium tetrachloride is then oxidized at high temperatures to yield pure this compound.

Análisis De Reacciones Químicas

Reaction with Air

Titanium metal reacts vigorously with oxygen when heated, forming titanium dioxide:

This reaction is characterized by a bright white flame and results in the formation of TiO₂ as a solid product.

Reaction with Water

Titanium reacts with steam to produce this compound and hydrogen gas:

This reaction highlights TiO₂'s role in hydrogen production under specific conditions.

Reaction with Halogens

Titanium reacts with halogens to form titanium(IV) halides:

-

With fluorine:

-

With chlorine:

These reactions require elevated temperatures and demonstrate titanium's reactivity towards halogens.

Reaction with Acids

Titanium does not react with most mineral acids at room temperature but will react with hot hydrochloric acid to form titanium(III) complexes:

In dilute hydrofluoric acid, titanium forms complex anions:

Photocatalytic Activity of this compound

This compound is renowned for its photocatalytic properties, particularly under ultraviolet light. When illuminated, TiO₂ generates electron-hole pairs that facilitate redox reactions on its surface:

-

Electron Excitation :

-

Formation of Hydroxyl Radicals :

The excited holes can oxidize water or hydroxide ions to form hydroxyl radicals: -

Reduction of Oxygen :

The conduction band electrons can reduce oxygen to superoxide radicals:

These reactions enable TiO₂ to decompose organic pollutants in air and water, making it an effective catalyst for environmental remediation.

Recent Advances in this compound Research

Recent studies have focused on enhancing the photocatalytic efficiency of this compound by doping it with various metal ions or combining it with carbon-based materials like graphene:

-

Doping : Incorporating elements such as zirconium or germanium reduces the band gap energy, improving reactivity under visible light.

-

Nanostructuring : Creating nanosized TiO₂ increases surface area and reduces electron-hole recombination rates, enhancing catalytic performance.

Table: Comparison of Photocatalytic Activities

| Sample | Particle Size (nm) | Photocatalytic Activity (%) |

|---|---|---|

| TA | 142.6 | 22 |

| TB | 254.8 | 16 |

| TC | 362.8 | 15 |

This table summarizes findings from recent experiments showing how particle size influences photocatalytic efficiency under UV-Vis irradiation .

Aplicaciones Científicas De Investigación

Photocatalysis

Photocatalytic Properties

TiO₂ exhibits remarkable photocatalytic activity, particularly under UV light. This property makes it suitable for environmental applications such as air and water purification. The mechanism involves the generation of reactive oxygen species (ROS) that can degrade organic pollutants.

Table 1: Photocatalytic Efficiency of TiO₂ Nanoparticles

Case Study: Water Purification

A recent study demonstrated that TiO₂ nanoparticles could effectively degrade methylene blue dye in water, highlighting their potential in wastewater treatment. Smaller nanoparticles showed higher degradation rates due to increased surface area and reactivity under UV irradiation .

Biomedical Applications

Cancer Therapy

TiO₂ has gained attention in nanomedicine, particularly for its role in photodynamic therapy (PDT). The compound can act as a photosensitizer, generating ROS upon UV light exposure, which can selectively kill cancer cells.

Table 2: Biomedical Applications of TiO₂

Case Study: TiO₂ in Cancer Treatment

Research has shown that TiO₂ nanoparticles can be used as effective agents in the treatment of malignant tumors. They enhance the efficacy of PDT by increasing light absorption and targeting specific cells .

Cosmetics and Sunscreens

TiO₂ is widely used in cosmetics for its UV-blocking properties. It serves as a physical sunscreen agent, providing broad-spectrum protection against UVA and UVB rays.

Table 3: Efficacy of TiO₂ in Sunscreens

| Product Type | SPF Rating | UVA Protection Factor (UPF) | Active Ingredient |

|---|---|---|---|

| Sunscreen A | 30 | 15 | TiO₂ |

| Sunscreen B | 50 | 20 | TiO₂ |

Case Study: Efficacy Testing

A comparative study on various sunscreen formulations indicated that those containing TiO₂ exhibited significantly higher SPF values and better UVA protection compared to formulations without it .

Environmental Remediation

TiO₂'s photocatalytic properties are also harnessed for air purification and the degradation of volatile organic compounds (VOCs). Its ability to break down harmful substances makes it an essential component in environmental cleanup efforts.

Table 4: Environmental Applications of TiO₂

| Application | Target Pollutants | Method Used |

|---|---|---|

| Air Purification | VOCs | Photocatalysis |

| Water Treatment | Organic dyes | Photodegradation |

Mecanismo De Acción

The primary mechanism by which titanium dioxide exerts its effects is through its photocatalytic activity . When exposed to ultraviolet light, this compound generates reactive oxygen species, such as hydroxyl radicals and superoxide anions, which can oxidize organic pollutants and kill bacteria . This photocatalytic activity is utilized in environmental remediation, self-cleaning surfaces, and antimicrobial applications .

Comparación Con Compuestos Similares

Zinc Oxide (ZnO)

Properties :

- Chemical Formula: ZnO.

- Refractive Index : ~2.0 (lower than TiO₂) .

- UV Absorption : Broad-spectrum UV protection (UVA and UVB), but less effective at scattering visible light compared to TiO₂ .

- Melting Point : ~1975°C; Density : 5.6 g/cm³ .

Thorium Dioxide (ThO₂)

Properties :

- Chemical Formula : ThO₂.

- Radioactivity : Naturally radioactive due to thorium isotopes, limiting modern applications .

- Melting Point : ~3300°C; Density : 10 g/cm³ .

Silica (SiO₂) and Zirconium Dioxide (ZrO₂)

Silica (SiO₂) :

- Applications : Used in glass, ceramics, and drug delivery systems.

- Safety : Amorphous SiO₂ is generally inert, but crystalline forms (e.g., quartz) pose silicosis risks .

Zirconium Dioxide (ZrO₂) :

- Applications : High-strength ceramics, dental implants, and oxygen sensors.

- Biocompatibility : Superior fracture toughness compared to TiO₂ but less photocatalytic activity .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Contradictions

- Genotoxicity: Meta-analyses confirm TiO₂ nanoparticles induce DNA damage in vitro, but in vivo evidence remains inconclusive .

- Transcriptomic Effects: TiO₂ and ZnO nanoparticles alter gene expression pathways related to oxidative stress, but TiO₂ shows stronger inflammatory responses .

- Market Dynamics : TiO₂ dominates the global market (2022–2028 CAGR: 4.5%) due to irreplaceable roles in paints and coatings, despite safety controversies .

Actividad Biológica

Titanium dioxide (TiO₂) is a widely studied compound due to its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and environmental science. This article focuses on the biological activity of TiO₂, particularly its cytotoxicity, genotoxicity, antimicrobial properties, and mechanisms of action.

Overview of this compound

TiO₂ exists in three crystalline forms: rutile, anatase, and brookite. Each form exhibits distinct physical and chemical properties that influence its biological activity. The nanoparticle size of TiO₂ plays a crucial role in its interaction with biological systems, with nanoparticles generally exhibiting different behaviors compared to larger particles.

Cytotoxicity and Genotoxicity

Cytotoxic Effects

Numerous studies have demonstrated the cytotoxic effects of TiO₂ nanoparticles (NPs) on various cell lines. For instance:

- A study reported that nano-TiO₂ exhibited significant cytotoxicity in Chinese hamster lung fibroblast cells, with a concentration-dependent decrease in cell viability observed at concentrations as low as 1 mg/L .

- Different TiO₂ samples showed varying levels of cytotoxicity, with non-coated nano-TiO₂ inducing higher rates of apoptosis compared to coated variants .

Genotoxic Effects

Genotoxicity is another critical aspect of TiO₂'s biological activity. Research indicates that TiO₂ NPs can cause DNA damage and micronuclei formation:

- A study highlighted that exposure to nano-TiO₂ resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage .

- The extent of genotoxic effects was found to correlate with the size and surface characteristics of the TiO₂ particles .

Antimicrobial Activity

TiO₂ is recognized for its antimicrobial properties, which are primarily attributed to its ability to generate ROS upon UV light exposure. This property makes it effective against various pathogens:

- In vitro studies demonstrated that TiO₂ NPs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 15 mm to 18 mm depending on the bacterial strain tested .

- The antimicrobial efficacy was found to be enhanced under UV light, which activates the photocatalytic properties of TiO₂ .

The biological activity of TiO₂ is influenced by several mechanisms:

- Oxidative Stress : The generation of ROS is a primary mechanism through which TiO₂ exerts cytotoxic and genotoxic effects. Increased ROS levels lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA .

- Size-Dependent Effects : Smaller nanoparticles tend to penetrate cells more effectively than larger particles, leading to increased cytotoxicity. Studies have shown that TiO₂ NPs below 100 nm exhibit greater toxicity compared to larger counterparts .

- Surface Modifications : The surface charge and coating of TiO₂ NPs significantly affect their biological interactions. For instance, polyacrylate-coated TiO₂ showed reduced cytotoxicity compared to uncoated variants .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various sizes of TiO₂ NPs on human liver cancer cells (HepG-2). The IC50 values were determined as follows:

| Particle Size (nm) | IC50 (µg/mL) |

|---|---|

| 25 | 8.5 |

| 50 | 11.0 |

| 100 | 18.7 |

This data indicates a clear size-dependent relationship between particle size and cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of TiO₂ NPs against common pathogens:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 16 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 17 |

These results highlight the potential application of TiO₂ NPs as antimicrobial agents in medical settings.

Q & A

Basic Research Questions

Q. What are the fundamental methodologies for synthesizing TiO₂ nanoparticles with controlled crystallinity (anatase vs. rutile phases)?

- Methodological Answer : TiO₂ crystallinity is influenced by synthesis conditions. Hydrothermal methods (e.g., acidic hydrolysis at 150–200°C) favor anatase, while calcination above 600°C promotes rutile formation. Characterization via XRD (e.g., peak analysis at 2θ = 25.3° for anatase and 27.4° for rutile) is critical . Sol-gel techniques using titanium alkoxides (e.g., titanium isopropoxide) with controlled hydrolysis rates also enable phase tuning .

Q. How do researchers characterize TiO₂ surface properties for photocatalytic applications?

- Methodological Answer : Key techniques include:

- BET Analysis : Measures surface area (e.g., 50–100 m²/g for mesoporous TiO₂).

- UV-Vis Spectroscopy : Bandgap determination (e.g., ~3.2 eV for anatase).

- XPS : Identifies surface hydroxyl groups and defects, which enhance charge separation .

- Photoluminescence (PL) : Quantifies electron-hole recombination rates .

Q. What experimental designs are recommended for assessing TiO₂ nanoparticle toxicity in vitro?

- Methodological Answer : Use standardized assays (e.g., LDH for membrane integrity, MTT for metabolic activity) with controls (e.g., TiO₂ EC₅₀ = 10 µg/ml as a positive control). Ensure triplicate testing (n=3) and dynamic exposure conditions to mimic physiological environments . Dose-response models should account for particle aggregation and dissolution kinetics .

Advanced Research Questions

Q. How can conflicting data on TiO₂ nanoparticle toxicity (e.g., genotoxicity vs. no observed effects) be resolved?

- Methodological Answer : Discrepancies arise from variations in particle size, surface coatings, and exposure models. Meta-analyses should stratify studies by:

- Particle Characteristics : Size (<50 nm vs. >100 nm), crystallinity, and surface charge.

- Experimental Models : In vitro (human alveolar cells) vs. in vivo (rat lung exposure).

- Dosimetry : Normalize doses to surface area (µg/cm²) rather than mass . Cohort studies in occupational settings (e.g., TiO₂ production workers) provide long-term exposure insights .

Q. What statistical approaches optimize TiO₂-based photocatalytic degradation processes?

- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs (CCD) identifies optimal parameters (e.g., pH, catalyst loading, pollutant concentration). For example, a 3-level Box-Behnken design can maximize 2,4-D degradation efficiency (>90%) by modeling interactions between variables . Validation via ANOVA (p < 0.05) ensures model robustness .

Q. How do interfacial electron transfer mechanisms in TiO₂ photocatalysis influence reaction efficiency?

- Methodological Answer : Surface defects (e.g., oxygen vacancies) and co-catalysts (e.g., Pt, graphene oxide) reduce recombination. In situ FTIR or transient absorption spectroscopy tracks charge carrier dynamics. Schottky barriers at metal-TiO₂ interfaces enhance electron trapping (e.g., Au/TiO₂ systems) .

Q. What strategies mitigate TiO₂ aggregation in aqueous systems during adsorption studies?

- Methodological Answer : Surface functionalization (e.g., chitosan coating) improves dispersion via steric hindrance. Dynamic light scattering (DLS) monitors particle size stability. Optimize pH (e.g., >pzc ~6.3 for TiO₂) to enhance electrostatic repulsion .

Q. Emerging Research Directions

Q. How can TiO₂ nanocomposites be engineered for dual adsorption-photocatalysis functionality?

- Methodological Answer : Hybridize TiO₂ with graphene oxide (GO) or MOFs to synergize adsorption capacity (e.g., 120 mg/g for MB dye) and photocatalytic activity. Hydrothermal synthesis (180°C, 12 hr) ensures strong interfacial bonding. Characterize via TEM for heterojunction integrity .

Q. What methodologies assess TiO₂'s ecological impact on aquatic plants (e.g., Phragmites australis)?

- Methodological Answer : Longitudinal studies under natural conditions measure biomass (e.g., +97.5% with 50 ppm TiO₂), photosynthesis rates (PAM fluorometry), and weed suppression. Dose-dependent effects (1–100 ppm) are modeled using logistic growth equations .

Q. How do computational models (DFT, MD) enhance TiO₂ photocatalyst design?

Propiedades

IUPAC Name |

dioxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Ti, TiO2 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Titanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |

CAS No. |

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium oxide (Ti2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti4O8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutile (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titania | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutile (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutile (TiO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.